3-Bromophenethyl alcohol, acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

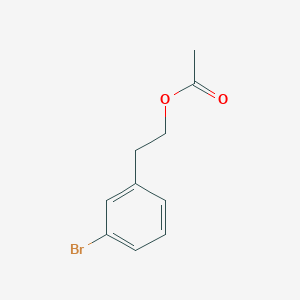

3-Bromophenethyl alcohol is a phenethyl alcohol derivative . It is a chemical compound with the molecular formula C8H9BrO . The molecule contains a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Synthesis Analysis

3-Bromophenethyl alcohol may be used as a starting material in the synthesis of its mesylate derivative (m-Br-C6H4CH2CH2OMs) by treatment with mesyl chloride . The synthesis of alcohols often involves the use of alkyl halides and the process of dehydration .Molecular Structure Analysis

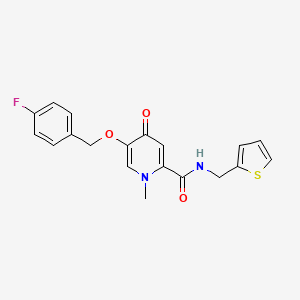

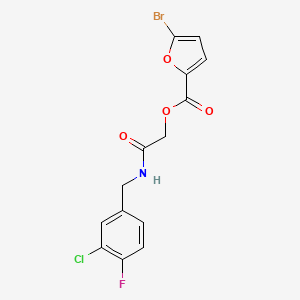

The 2D chemical structure image of 3-Bromophenethyl alcohol is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 3-Bromophenethyl alcohol is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

Alcohols like 3-Bromophenethyl alcohol can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl, and the order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis

3-Bromophenethyl alcohol has a boiling point of 107-110 °C/1 mmHg (lit.), a density of 1.478 g/mL at 25 °C (lit.), and a refractive index n 20/D 1.5732 (lit.) . It is a clear colorless liquid .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

3-Bromophenethyl alcohol, acetate is utilized in organic synthesis, particularly in the zinc-promoted α-hydroxyallylation of ketones, offering a pathway to homoallylic alcohols. This method showcases the compound's reactivity and usefulness in constructing complex molecular architectures (Lombardo et al., 2003). Moreover, its derivatives have been studied for their catalytic applications in acetylation reactions, illustrating the broader chemical utility of 3-Bromophenethyl alcohol, acetate and its analogs in facilitating bond formations under mild conditions (Iranpoor et al., 2013).

Esterification and Biofuel Upgrading

Research has also explored the application of 3-Bromophenethyl alcohol, acetate in esterification processes, highlighting its potential in biofuel upgrading. One study demonstrated the esterification of acetic acid with benzyl alcohol catalyzed by Brønsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres, underlining the compound's role in enhancing biofuel properties and its contribution to sustainable energy solutions (Zhang et al., 2018).

Kinetic Resolution of Secondary Alcohols

Furthermore, 3-Bromophenethyl alcohol, acetate has been implicated in the kinetic resolution of secondary alcohols, showcasing its significance in the production of enantiomerically pure compounds. This application is crucial in the pharmaceutical industry, where the purity of chiral molecules can dictate the efficacy and safety of drugs. The development of nanohybrid materials using this compound for the kinetic resolution of alcohols represents an innovative approach to achieving high selectivity and efficiency in synthesizing chiral drugs and other bioactive substances (Galvão et al., 2018).

Biocatalysis and Agricultural Biotechnology

In the realm of biocatalysis and agricultural biotechnology, 3-Bromophenethyl alcohol, acetate has found application in optimizing the production of flavor and fragrance compounds. For instance, enzymatic synthesis of 2-phenylethyl acetate, a compound with wide applications in food, perfumes, and cosmetics, leverages the chemical properties of 3-Bromophenethyl alcohol, acetate to achieve high molar conversions in a solvent-free system. This research underscores the compound's versatility and its role in enabling sustainable and efficient production processes in the flavor and fragrance industry (Kuo et al., 2014).

Safety and Hazards

3-Bromophenethyl alcohol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . It is recommended to avoid breathing its vapors, mist, or gas, and to use it only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

3-Bromophenethyl alcohol, acetate is a derivative of phenethyl alcohol

Mode of Action

It’s known that phenethyl alcohol derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The bromine atom in 3-Bromophenethyl alcohol, acetate could potentially enhance its reactivity, allowing it to form covalent bonds with its targets.

Biochemical Pathways

Phenethyl alcohol derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The presence of the acetate group could potentially enhance its lipophilicity, which might improve its absorption and distribution within the body .

Result of Action

Phenethyl alcohol derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromophenethyl alcohol, acetate. Factors such as pH, temperature, and the presence of other molecules can affect its stability, its ability to interact with its targets, and its overall efficacy .

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)ethyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAAMZAIXVECEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromophenethyl alcohol, acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]carbamoyl]benzoate](/img/structure/B2923738.png)

![2-{[(3-chlorophenyl)(pyridin-2-yl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2923741.png)

![(5-Chloro-6-hydroxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923742.png)

![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)